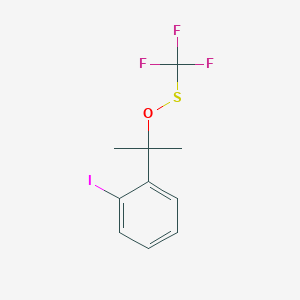

3,3-Dimethyl-1-(Trifluoromethylthio)-1,2-benziodoxole

Description

3,3-Dimethyl-1-(trifluoromethylthio)-1,2-benziodoxole (commonly referred to as Togni reagent I) is a hypervalent iodine compound widely employed as an electrophilic trifluoromethylating agent. Its molecular formula is C₁₀H₁₀F₃IO, with a molecular weight of 330.09 g/mol . This reagent is thermally stable below 78°C but undergoes rapid exothermic decomposition above this temperature, necessitating careful handling . Synthesized via a multi-step procedure involving iodobenzene derivatives and (trifluoromethyl)trimethylsilane, it is optimized for regioselective trifluoromethylation of thiols, heterocycles, and electron-rich arenes . Key applications include:

Properties

IUPAC Name |

1-iodo-2-[2-(trifluoromethylsulfanyloxy)propan-2-yl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3IOS/c1-9(2,15-16-10(11,12)13)7-5-3-4-6-8(7)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVURKRTLZQGJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1I)OSC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3IOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1584705-82-7 | |

| Record name | ((2-(2-Iodophenyl)propan-2-yl)oxy)(trifluoromethyl)sulfane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1584705827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((2-(2-IODOPHENYL)PROPAN-2-YL)OXY)(TRIFLUOROMETHYL)SULFANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AXB7K3EE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(Trifluoromethylthio)-1,2-benziodoxole typically involves the reaction of 3,3-Dimethyl-1,2-benziodoxole with a trifluoromethylthiolating agent. One common method is the reaction with trifluoromethylthiolating reagents such as trifluoromethylsulfenyl chloride (CF3SCl) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(Trifluoromethylthio)-1,2-benziodoxole undergoes various types of reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethylthio group is transferred to a nucleophilic substrate.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the reagent .

Major Products Formed

The major products formed from reactions involving this compound are trifluoromethylated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3,3-Dimethyl-1-(Trifluoromethylthio)-1,2-benziodoxole has several scientific research applications:

Chemistry: It is used as a reagent for trifluoromethylation reactions, which are important in the synthesis of complex organic molecules.

Biology: The compound is used in the modification of biomolecules to study their function and interactions.

Industry: The compound is used in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(Trifluoromethylthio)-1,2-benziodoxole involves the formation of a hypervalent iodine intermediate. The σ hole on the hypervalent iodine atom facilitates the formation of an adduct with a nucleophilic substrate. This interaction leads to the transfer of the trifluoromethylthio group to the substrate, resulting in the formation of the trifluoromethylated product .

Comparison with Similar Compounds

Structural and Functional Analogues

A. Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one)

- Structure : Lacks the 3,3-dimethyl group, replacing it with a ketone oxygen .

- Reactivity : Less effective in O-trifluoromethylation reactions (29% yield vs. Togni I’s 42% under identical conditions) .

- Thermal Stability : Similar decomposition risks but requires lower catalyst loading for azidation .

B. 1-Fluoro-3,3-dimethyl-1,2-benziodoxole

- Structure : Fluorine replaces the trifluoromethylthio group .

- Safety: Classified as non-TSCA, with fewer handling restrictions compared to Togni I .

Alternative Trifluoromethylating Reagents

A. Umemoto Reagent (5-(Trifluoromethyl)dibenzothiophenium triflate)

- Reactivity : Superior for electron-deficient substrates but requires strong bases (e.g., Cs₂CO₃). In direct comparisons, Togni I outperformed Umemoto in pyridine trifluoromethylation (42% vs. 18% yield) .

- Stability : Less prone to thermal decomposition but hygroscopic .

B. Shibata-Johnson Reagent

- Reactivity: Limited to aromatic trifluoromethylation under acidic conditions. Inefficient for heterocycles .

- Cost : Higher commercial price than Togni I .

C. Langlois Reagent (NaSO₂CF₃)

- Reactivity : Generates CF₃ radicals via oxidative pathways; effective for C–H trifluoromethylation but incompatible with boronate substrates .

- Cost: Economical but requires stoichiometric oxidants (e.g., TBHP), increasing reaction complexity .

Table 1: Comparative Analysis of Trifluoromethylating Agents

Reaction-Specific Performance

- Copper-Catalyzed Trifluoromethylation : Togni I achieves 83% yield in pyridylation under blue LED irradiation with Hantzsch ester (HE), outperforming Togni II and Umemoto .

- Limitations : Fails in Pd/Au-catalyzed trifluoromethylation of 1,3-dimethyluracil due to competing oxidative dimerization .

- Safety : Classified as hazardous (exothermic decomposition risk), requiring storage at −20°C .

Biological Activity

3,3-Dimethyl-1-(trifluoromethylthio)-1,2-benziodoxole (commonly referred to as Togni's reagent) is a hypervalent iodine compound widely utilized in organic synthesis, particularly for trifluoromethylation reactions. Its unique structure and reactivity profile make it an essential reagent in medicinal chemistry and material science. This article delves into its biological activity, synthesis, applications, and relevant case studies.

- Molecular Formula : C10H10F3IOS

- Molecular Weight : 362.15 g/mol

- CAS Number : 1584705-82-7

- Physical State : Solid at room temperature

- Boiling Point : Approximately 260.5°C (predicted)

- Density : 1.685 g/cm³ (predicted)

Synthesis

This compound is synthesized through the reaction of 1-chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole with silver(I) trifluoromethanethiolate. This method allows for the introduction of the trifluoromethylthio group, enhancing the compound's electrophilic properties, which are crucial for its biological activity.

Biological Activity

The biological activity of this compound primarily stems from its role as a trifluoromethylation agent. This compound has been shown to modify the biological properties of various substrates in several studies:

Anticancer Activity

In a study published in the Journal of Organic Chemistry, researchers demonstrated that trifluoromethylated derivatives of certain anticancer agents exhibited enhanced potency against cancer cell lines compared to their non-trifluoromethylated counterparts. The introduction of the trifluoromethyl group significantly improved the lipophilicity and metabolic stability of these compounds .

Antimicrobial Properties

Another study highlighted the use of Togni's reagent in synthesizing antimicrobial agents. The incorporation of trifluoromethyl groups into antibiotic scaffolds resulted in compounds with improved efficacy against resistant bacterial strains .

Case Study: Fluorination Reactions

A notable application of this compound is in fluorination reactions. In one case study involving secondary and primary aryl phosphines, researchers successfully employed this reagent to achieve mild electrophilic trifluoromethylation. The efficiency of this reaction underscores the compound's significance in developing new pharmaceuticals .

Applications

The versatility of this compound extends beyond simple trifluoromethylation:

- Organic Synthesis : It serves as a key reagent for creating complex organic molecules.

- Material Science : Utilized in developing advanced materials with enhanced durability.

- Medicinal Chemistry : Key in designing drugs targeting specific diseases by modifying biological activity.

- Analytical Chemistry : Acts as a standard for quality control in pharmaceutical industries.

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C10H10F3IOS |

| Molecular Weight | 362.15 g/mol |

| Boiling Point | ~260.5°C |

| Density | 1.685 g/cm³ |

| Anticancer Activity | Enhanced potency |

| Antimicrobial Activity | Effective against resistant strains |

Q & A

Basic Questions

Q. What are the optimal storage conditions and handling protocols to ensure the stability of 3,3-Dimethyl-1-(Trifluoromethyl)-1,2-benziodoxole?

- Answer : The compound should be stored at 2–8°C in the dark to prevent photodegradation . For long-term storage of solutions, -80°C (6 months) or -20°C (1 month) is recommended to minimize decomposition . Solid-state storage at -20°C is advised if prolonged stability is required . Handle in a fume hood due to potential sensitivity to moisture and thermal stress. Pre-weigh aliquots to avoid repeated freeze-thaw cycles of stock solutions .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

- Answer :

- NMR Spectroscopy : Compare H and C NMR data with literature values (e.g., aromatic protons at δ 7.93 ppm and methyl groups at δ 2.18 ppm) .

- X-ray Crystallography : Use the crystalline sponge method for unambiguous structural confirmation, especially to differentiate between benziodoxole frameworks and thioperoxy complexes .

- Purity Analysis : Validate via HPLC (≥98% purity) and reference Certificate of Analysis (COA) from suppliers .

Q. How can solubility challenges in organic solvents be addressed during experimental setup?

- Answer :

- Solvent Selection : Use polar aprotic solvents like DMF or DCM, as the compound exhibits limited solubility in non-polar solvents .

- Physical Methods : Heat to 37°C with vortex mixing, followed by sonication for 10–15 minutes to disperse aggregates .

- Stock Solutions : Prepare concentrated solutions (10 mM) in DMSO or methanol, ensuring clarity before dilution into reaction mixtures .

Advanced Questions

Q. How does 3,3-Dimethyl-1-(Trifluoromethyl)-1,2-benziodoxole facilitate electrophilic trifluoromethylation, and what catalytic systems enhance its reactivity?

- Answer : The compound acts as an electrophilic CF source via hypervalent iodine-mediated transfer. Key enhancements include:

- Lewis/Brønsted Acids : Cu(I) catalysts (e.g., CuCl) or Brønsted acids (e.g., TMS-N) promote CF transfer to alkenes/alkynes, enabling trifluoromethylazidation .

- Radical Pathways : Under UV irradiation, it generates CF radicals for graphene trifluoromethylation, achieving >90% functionalization efficiency .

- Substrate Scope : Effective for aromatic systems and electron-deficient alkenes but less reactive with sterically hindered substrates .

Q. What are the limitations of this reagent in reaction optimization, and how can they be mitigated?

- Answer :

- Low Reactivity in Polar Solvents : In DMF or methanol, competing side reactions (e.g., hydrolysis) reduce yields. Use anhydrous conditions and non-coordinating solvents like DCM .

- Steric Hindrance : Cyclohexane-derived substrates show reduced reactivity. Employ elevated temperatures (50–80°C) or microwave-assisted synthesis to overcome kinetic barriers .

- By-product Formation : Monitor for iodobenzene derivatives via TLC and purify using silica gel chromatography .

Q. How does this reagent compare to other electrophilic trifluoromethylation agents (e.g., Togni Reagent II, Umemoto Reagents)?

- Answer :

- Reactivity : Togni Reagent I (this compound) exhibits slower CF transfer than Togni Reagent II but higher stability .

- Substrate Compatibility : Superior to Umemoto reagents for electron-rich aromatics due to milder reaction conditions .

- Cost-Effectiveness : Less expensive than Shreeve reagents but requires strict temperature control .

Q. What safety precautions are critical when using this compound in high-energy reactions?

- Answer :

- Thermal Stability : Avoid heating above 80°C to prevent exothermic decomposition. Differential scanning calorimetry (DSC) analysis is recommended for new protocols .

- Explosive By-products : Screen for azide or peroxide contaminants when used with NaN or O .

- Personal Protective Equipment (PPE) : Use blast shields, flame-resistant gloves, and conduct reactions in a blast-proof fume hood .

Q. Can this reagent be applied to materials science beyond organic synthesis?

- Answer : Yes. Examples include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.